2,6-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
2,6-Dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with methoxy groups at the 2 and 6 positions, and a piperidinylmethyl group attached via a methylsulfonyl linkage. The unique structure of this compound makes it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Piperidinylmethyl Group: The piperidinylmethyl group can be introduced by reacting the benzamide with 4-piperidinemethanol in the presence of a suitable base.
Methylsulfonylation: The final step involves the methylsulfonylation of the piperidinylmethyl group using methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups and the piperidinylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at 45-50°C.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of various substituted benzamides or piperidines.
Scientific Research Applications
2,6-Dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The methoxy and piperidinylmethyl groups play a crucial role in its binding affinity and specificity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxybenzamide: Lacks the piperidinylmethyl group, resulting in different chemical properties and biological activities.
N-((1-(Methylsulfonyl)piperidin-4-yl)methyl)benzamide: Lacks the methoxy groups, affecting its reactivity and binding properties.
2,6-Dimethoxy-N-methylbenzamide: Lacks the piperidinylmethyl group, leading to different pharmacological profiles.
Uniqueness
2,6-Dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is unique due to the combination of methoxy and piperidinylmethyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2,6-dimethoxy-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-22-13-5-4-6-14(23-2)15(13)16(19)17-11-12-7-9-18(10-8-12)24(3,20)21/h4-6,12H,7-11H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSUHNGSCCTKKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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